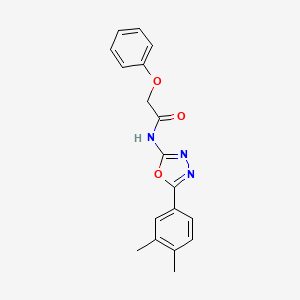

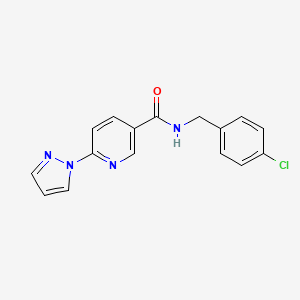

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, also known as DMCM, is a cyclopropane derivative that has been extensively studied for its pharmacological properties. It is a potent allosteric modulator of the GABA-A receptor, which is an important neurotransmitter in the central nervous system.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has demonstrated the synthesis of carboxamide derivatives related to cis-permethrin, investigating their larvicidal properties against mosquito larvae (Taylor, Hall, & Vedres, 1998). The synthesis involves the reaction of acid chloride of permethrin acid with various arylamines, including the use of electron-donating and electron-withdrawing substituents on the phenyl ring. This study highlights the potential of cyclopropylcarboxamides in pest control applications.

Crystal Structure Analysis

The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, was characterized, revealing the cyclohexane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009). Such studies are crucial for understanding the spatial arrangement of atoms in molecules and their implications for reactivity and interaction.

Anodic Oxidation Studies

Anodic oxidation of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, another related compound, was reinvestigated, highlighting the electrochemical behavior and product formation of cyclopropane derivatives under oxidative conditions (Binns, Brettle, & Cox, 1968). Such studies are vital for the development of new synthetic methodologies in organic chemistry.

Antiproliferative Activity

A molecule structurally similar to the one , 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized and found to exhibit significant inhibitory activity against some cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021). This highlights the potential of cyclopropane-1-carboxamide derivatives in medicinal chemistry, particularly in the development of new anticancer agents.

Mechanistic Insights in Photochemistry

The photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate provides insights into the behavior of cyclopropenes under photochemical conditions, leading to products such as 2-methoxy-5-methyl-4-phenylfuran (Pincock & Moutsokapas, 1977). These studies are essential for understanding the fundamental reactions of cyclopropane and cyclopropene derivatives under various conditions.

Propriétés

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(22-4,12-20-2)11-18-15(19)17(9-10-17)13-7-5-6-8-14(13)21-3/h5-8H,9-12H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKYOCWRRZZOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1(CC1)C2=CC=CC=C2OC)(COC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2363070.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)

![4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2363076.png)

![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)

![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane](/img/structure/B2363084.png)

![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)

![(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2363089.png)

![6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363091.png)